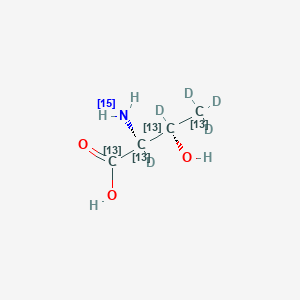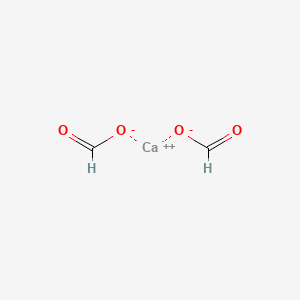
lithium;2,4-dihydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,4-dihydroxybutanoic acid, also known as (±)-2,4-Dihydroxybutyric acid lithium salt, is a chemical compound with the empirical formula C4H8O4 and a molecular weight of 120.10 g/mol . It is a derivative of butanoic acid, substituted by hydroxy groups at positions 2 and 4 . This compound is often used as a building block in the synthesis of various compounds and has applications in clinical testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dihydroxybutanoic acid can be achieved from O-succinyl-L-homoserine . The process involves the use of an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent to convert the D- or L-hexose source to the desired product . The reaction is typically carried out by maintaining a low concentration of base and oxidizing agent in the reaction mixture at any one time and by maintaining a temperature between about 25°C and 80°C .
Industrial Production Methods: Industrial production methods for lithium;2,4-dihydroxybutanoic acid are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;2,4-dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include alkali metal or alkaline earth metal hydroxides and peroxide oxidizing agents . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while substitution reactions may result in the formation of various substituted butanoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;2,4-dihydroxybutanoic acid has several scientific research applications. It is used as a building block in the synthesis of various compounds and has applications in clinical testing . The compound is also used in the study of succinic semialdehyde dehydrogenase deficiency, where increased amounts of this metabolite have been observed . Additionally, it is used in the synthesis of pharmaceutical intermediates and research reagents .
Wirkmechanismus
The mechanism of action of lithium;2,4-dihydroxybutanoic acid is not extensively documented. These enzymes are involved in pathways related to neuroprotection, synaptic maintenance, and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some similar compounds to lithium;2,4-dihydroxybutanoic acid include:
- D-2-Phosphoglyceric acid lithium salt
- 3-Phosphoshikimic acid lithium salt
- L-Argininosuccinic acid lithium salt
- Lithium acetoacetate
- (S)-3,4-Dihydroxybutyric acid lithium salt hydrate
Uniqueness: This compound is unique due to its specific substitution pattern on the butanoic acid backbone, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C4H8LiO4+ |
|---|---|
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
lithium;2,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1 |
InChI-Schlüssel |
PJHHPJLVTCAOHC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C(CO)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)

![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)










